2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE
Description
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS3/c1-8-3-5-10(6-4-8)12-16-13(19-23-12)15-11(20)7-21-14-18-17-9(2)22-14/h3-6H,7H2,1-2H3,(H,15,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTXSWQOVUDKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NN=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE involves several steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide to form 5-(4-methylphenyl)-1,2,4-thiadiazol-3-amine. This intermediate is then reacted with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base such as triethylamine to yield the final product .
Chemical Reactions Analysis
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE can be compared with other thiadiazole derivatives, such as:
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has similar structural features but different chemical properties and biological activities.
4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol: Known for its anticonvulsant activity, this compound highlights the diverse biological activities of thiadiazole derivatives.
The uniqueness of this compound lies in its dual thiadiazole moieties, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide is a novel derivative of the thiadiazole class, which has garnered attention for its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis
The synthesis of thiadiazole derivatives typically involves multi-step chemical reactions that yield compounds with various substituents. The target compound can be synthesized through a reaction involving 2-chloroacetyl chloride with thiourea to produce the desired thiadiazole structure. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : The cytotoxic effects of related thiadiazole derivatives were evaluated against multiple human cancer cell lines including A431 (epidermoid carcinoma), HT-29 (colon carcinoma), and PC3 (prostate carcinoma). Compounds showed varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range .
- Mechanisms of Action : The anticancer activity is often attributed to mechanisms such as:
Antimicrobial Activity
Thiadiazole derivatives have also been reported to possess antimicrobial properties. For example:
- Antibacterial and Antifungal Properties : Some studies have shown that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be influenced by their structural features. Substituents on the thiadiazole ring can enhance or diminish activity:
| Compound | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| 9e | 4-Chloro-substituted | 15.0 (A431) | Anticancer |
| 18 | Nitrophenoxymethyl | 32.6 | Antimicrobial |
| 2g | Sulphone-containing | 2.44 (LoVo) | Anticancer |
Case Studies
- Compound 9e : Demonstrated strong cytotoxicity against A431 cells with an IC50 value indicating effective inhibition of cell proliferation. Western blot analysis confirmed its role in apoptosis induction.
- Compound 18 : Exhibited notable antibacterial activity with a zone of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli, showcasing its potential as a therapeutic agent against bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
